6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine
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Overview
Description
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a purine base with a difluoromethyl group at the 6-position and an ethyl group at the 9-position, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal catalyst, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-9-ethyl-9H-purin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-9-ethyl-9H-purin-2-amine: Contains a methyl group at the 6-position instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .
Biological Activity
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a purine derivative notable for its unique difluoromethyl group, which significantly influences its biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral and anticancer agent. The following sections explore the compound's mechanism of action, biological activity, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to various enzymes and receptors, modulating their activity. Additionally, the compound may interfere with nucleic acid synthesis and function, which is crucial in its potential roles as an antiviral or anticancer agent.
Antiviral Properties
Research indicates that compounds with difluoromethyl substitutions often exhibit significant antiviral activity. The structure of this compound allows it to mimic natural nucleosides, potentially inhibiting viral replication by interfering with nucleic acid synthesis. In vitro studies have shown promising results against several viruses, including those responsible for respiratory infections and hepatitis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation. The ability to modulate key enzymes involved in these pathways further supports its potential as a therapeutic agent in oncology.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro against respiratory viruses. |
Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines through modulation of survival pathways. |
Study C | Enzyme Interaction | Enhanced binding affinity to DNA polymerases compared to non-fluorinated analogs. |
Case Studies
- Antiviral Efficacy Against Influenza Virus : A study assessed the efficacy of this compound against the influenza virus in a controlled laboratory setting. Results indicated a significant reduction in viral load, suggesting that the compound effectively inhibits viral replication.
- Impact on Cancer Cell Lines : In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
- Pharmacokinetics and Bioavailability : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings suggested favorable bioavailability and metabolic stability, making it a viable candidate for further development.
Properties
Molecular Formula |
C8H9F2N5 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-(difluoromethyl)-9-ethylpurin-2-amine |
InChI |
InChI=1S/C8H9F2N5/c1-2-15-3-12-5-4(6(9)10)13-8(11)14-7(5)15/h3,6H,2H2,1H3,(H2,11,13,14) |
InChI Key |
STNYGMAVSZVCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)N)C(F)F |
Origin of Product |
United States |
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